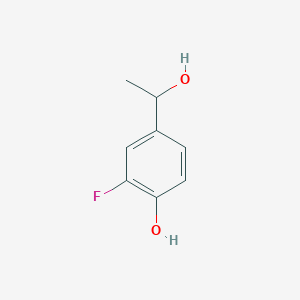
(3-Fluoro-2-(trifluoromethyl)phenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-fluoro-2-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of both fluoro and trifluoromethyl groups enhances its reactivity and selectivity, making it a versatile reagent in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-fluoro-2-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 3-fluoro-2-(trifluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
3−fluoro-2-(trifluoromethyl)phenyl bromide+Zn→(3−fluoro-2-(trifluoromethyl)phenyl)zinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis.
化学反应分析
Types of Reactions: (3-fluoro-2-(trifluoromethyl)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions: Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical reaction conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry: In chemistry, (3-fluoro-2-(trifluoromethyl)phenyl)zinc bromide is used extensively in the synthesis of fluorinated aromatic compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological and medical research, this compound is used to synthesize fluorinated analogs of bioactive molecules, which can exhibit enhanced metabolic stability and bioavailability. These analogs are crucial in drug discovery and development.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of (3-fluoro-2-(trifluoromethyl)phenyl)zinc bromide in cross-coupling reactions involves the formation of a transient organopalladium or organonickel intermediate. This intermediate undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product. The presence of fluoro and trifluoromethyl groups enhances the reactivity and selectivity of the compound, facilitating efficient coupling reactions.
相似化合物的比较
Similar Compounds:
- (3-chloro-2-(trifluoromethyl)phenyl)zinc bromide
- (3-bromo-2-(trifluoromethyl)phenyl)zinc bromide
- (3-fluoro-2-(difluoromethyl)phenyl)zinc bromide
Uniqueness: Compared to similar compounds, (3-fluoro-2-(trifluoromethyl)phenyl)zinc bromide offers unique reactivity due to the combined presence of fluoro and trifluoromethyl groups. These groups enhance the compound’s electrophilicity and nucleophilicity, making it a highly versatile reagent in organic synthesis.
属性
分子式 |
C7H3BrF4Zn |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-2-(trifluoromethyl)benzene-3-ide |
InChI |
InChI=1S/C7H3F4.BrH.Zn/c8-6-4-2-1-3-5(6)7(9,10)11;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChI 键 |
QHHOMPOQBSLAQT-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=C(C(=C1)F)C(F)(F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


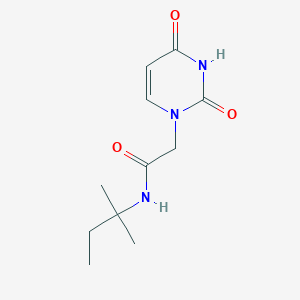
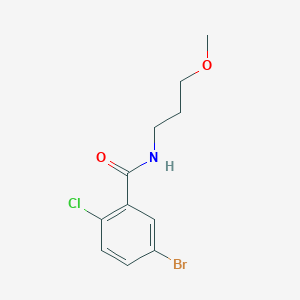


![9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14900061.png)
![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)


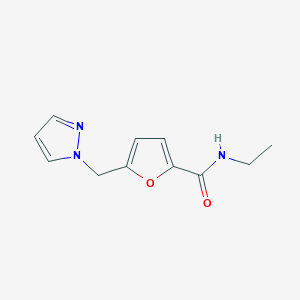
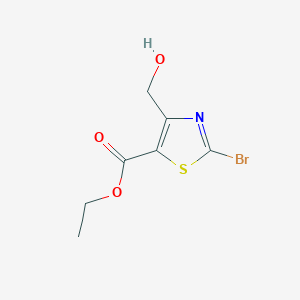

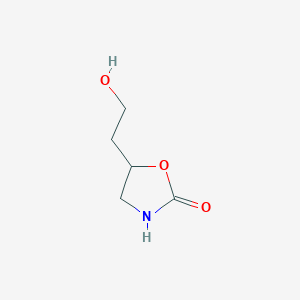
![3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14900114.png)
